STAT3 degrader-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
STAT3 degrader-1: is a small molecule designed to target and degrade the Signal Transducer and Activator of Transcription 3 (STAT3) protein. STAT3 is a transcription factor that plays a crucial role in the transduction of signals from growth factors and cytokines in both normal and malignant cells. Aberrant activation of STAT3 has been observed in various cancers, making it a promising target for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions: STAT3 degrader-1 is typically synthesized using heterobifunctional small-molecule-based PROTAC (Proteolysis Targeting Chimeras) technology. This involves the conjugation of a ligand that binds to STAT3 with another ligand that recruits an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of STAT3 .
Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .
化学反応の分析
Types of Reactions: STAT3 degrader-1 primarily undergoes degradation reactions facilitated by the ubiquitin-proteasome system. This involves the recruitment of E3 ubiquitin ligase, which tags STAT3 for degradation by the proteasome .
Common Reagents and Conditions:
Reagents: E3 ubiquitin ligase, proteasome inhibitors (e.g., MG-132)
Conditions: Physiological conditions (37°C, pH 7.4)
Major Products Formed: The major product formed from the degradation of STAT3 is ubiquitinated STAT3, which is subsequently broken down into smaller peptides by the proteasome .
科学的研究の応用
Chemistry: STAT3 degrader-1 is used in chemical biology to study the role of STAT3 in various cellular processes. It helps in understanding the molecular mechanisms underlying STAT3-mediated signal transduction .
Biology: In biological research, this compound is used to investigate the effects of STAT3 degradation on cell growth, survival, and differentiation. It is particularly useful in studying cancer biology and the tumor microenvironment .
Medicine: this compound has significant potential in cancer therapy. It is being developed for the treatment of hematologic malignancies and solid tumors. Preclinical studies have shown that this compound can induce apoptosis and inhibit tumor growth in various cancer models .
Industry: In the pharmaceutical industry, this compound is being explored as a therapeutic agent for cancers with aberrant STAT3 activation. It is also being studied for its potential in treating inflammatory and autoimmune diseases .
作用機序
STAT3 degrader-1 exerts its effects by recruiting an E3 ubiquitin ligase to STAT3, leading to its ubiquitination and subsequent degradation by the proteasome. This results in the depletion of both monomeric and dimeric STAT3, thereby abrogating its downstream DNA binding and transcriptional activity . The degradation of STAT3 leads to the inhibition of STAT3-mediated gene expression programs involved in cell survival, proliferation, and immune evasion .
類似化合物との比較
KT-333: A first-in-class STAT3 degrader developed for the treatment of hematologic cancers and solid tumors.
HZ-R061: A selective STAT3 degrader with activity in preclinical models of cancer.
Uniqueness: STAT3 degrader-1 is unique in its high selectivity and potency for STAT3 degradation. It has been shown to selectively degrade STAT3 over nearly 9000 other proteins, including other STAT family members . This high selectivity minimizes off-target effects and enhances its therapeutic potential.
特性
分子式 |
C58H63F5N9O12PS |
---|---|
分子量 |
1236.2 g/mol |
IUPAC名 |
[[2-[[(5S,8S,10aR)-8-[[(2S)-5-amino-1-[[(2S)-1-[4-[4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]but-3-ynyl]piperidin-1-yl]-3-(4-fluorophenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-3-(2,2-difluoroethyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1-benzothiophen-5-yl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C58H63F5N9O12PS/c59-37-11-8-33(9-12-37)26-42(56(80)70-24-20-32(21-25-70)4-1-2-5-34-6-3-7-39-40(34)29-71(55(39)79)44-16-19-50(74)68-52(44)76)66-51(75)41(14-18-49(64)73)65-53(77)45-15-13-38-22-23-69(31-48(60)61)30-43(57(81)72(38)45)67-54(78)47-28-35-27-36(10-17-46(35)86-47)58(62,63)85(82,83)84/h3,6-12,17,27-28,32,38,41-45,48H,1,4,13-16,18-26,29-31H2,(H2,64,73)(H,65,77)(H,66,75)(H,67,78)(H,68,74,76)(H2,82,83,84)/t38-,41+,42+,43+,44?,45+/m1/s1 |
InChIキー |
HEGRPSIHNBEQPA-ZQPSHTOASA-N |
異性体SMILES |
C1C[C@H](N2[C@H]1CCN(C[C@@H](C2=O)NC(=O)C3=CC4=C(S3)C=CC(=C4)C(F)(F)P(=O)(O)O)CC(F)F)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CC=C(C=C5)F)C(=O)N6CCC(CC6)CCC#CC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O |
正規SMILES |
C1CC(N2C1CCN(CC(C2=O)NC(=O)C3=CC4=C(S3)C=CC(=C4)C(F)(F)P(=O)(O)O)CC(F)F)C(=O)NC(CCC(=O)N)C(=O)NC(CC5=CC=C(C=C5)F)C(=O)N6CCC(CC6)CCC#CC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。